molecular formula C12H8FNO4 B6382638 4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% CAS No. 1261933-02-1

4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95%

Cat. No. B6382638
CAS RN: 1261933-02-1
M. Wt: 249.19 g/mol
InChI Key: JNQRDKULXAGACE-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol (5-F2HPNP) is a synthetic organic compound with a wide range of applications in scientific research. It is used in a variety of lab experiments and is known for its high purity and stability. 5-F2HPNP has a molecular weight of 191.10 g/mol and a melting point of approximately 200°C. It is a colorless crystalline solid with a slight yellowish tint.

Mechanism of Action

4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% is an agonist of the G-protein-coupled receptor (GPCR) family. It binds to the GPCR and activates the associated signal transduction pathway. This activation leads to a cascade of biochemical events which ultimately result in the physiological response.
Biochemical and Physiological Effects
4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation, differentiation and apoptosis. It has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and metabolism. In addition, 4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of several enzymes, including the cyclooxygenase-2 (COX-2) enzyme.

Advantages and Limitations for Lab Experiments

4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is a highly stable compound with a high purity and a low cost. It is also easy to synthesize and can be used in a variety of applications. However, it does have some limitations. It has a low solubility in water and can be toxic in high concentrations.

Future Directions

There are several potential future directions for research involving 4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95%. One possibility is to explore its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Another possibility is to investigate its effects on other GPCRs and pathways. Additionally, further research could be conducted to improve the synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% and to develop new methods for its use in lab experiments.

Synthesis Methods

4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 2-nitrophenol and 5-fluoro-2-hydroxybenzaldehyde in an aqueous solution. This reaction is catalysed by a base such as sodium hydroxide or potassium hydroxide. The reaction produces a yellowish-green solution which is then purified by recrystallization.

Scientific Research Applications

4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications. It is commonly used as a probe in fluorescence spectroscopy and imaging experiments. It is also used in the study of protein-ligand interactions and enzyme kinetics. 4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol, 95% is also used in the study of DNA and RNA and as a tracer in metabolic studies.

properties

IUPAC Name

4-(5-fluoro-2-hydroxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-8-2-4-11(15)9(6-8)7-1-3-12(16)10(5-7)14(17)18/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQRDKULXAGACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686247
Record name 5-Fluoro-3'-nitro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Fluoro-2-hydroxyphenyl)-2-nitrophenol

CAS RN

1261933-02-1
Record name 5-Fluoro-3'-nitro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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